![molecular formula C11H17NO2S B7593530 N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMSO2-GABA or DMSO2-γ-aminobutyric acid. This compound is a derivative of gamma-aminobutyric acid (GABA) and is known to have potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is not fully understood. However, it is believed to act as a N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide analog, binding to N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide receptors in the brain and enhancing N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This leads to the inhibition of neuronal excitability, resulting in the observed anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide levels in the brain, leading to the observed anxiolytic and anticonvulsant effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for oxidative stress and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide for lab experiments is its specificity for N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This allows researchers to study the effects of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission on various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide. One potential direction is to further investigate its neuroprotective properties and potential therapeutic applications for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, more research is needed to develop more efficient and effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylbenzyl chloride with sodium methoxide in methanol to form the corresponding methoxy derivative. The methoxy derivative is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-methylmethanesulfonamide. Finally, the N-methylmethanesulfonamide is reacted with sodium hydride and gamma-butyrolactone to form N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide.
Applications De Recherche Scientifique
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. Additionally, it has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9-6-5-7-10(2)11(9)8-12(3)15(4,13)14/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKDOOVFIPLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
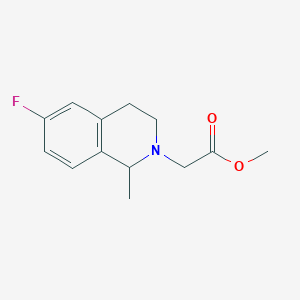
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
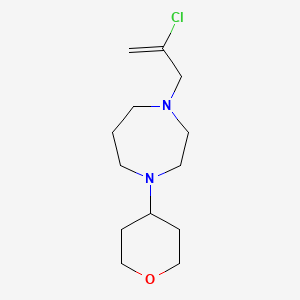
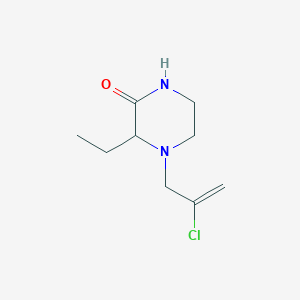
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)


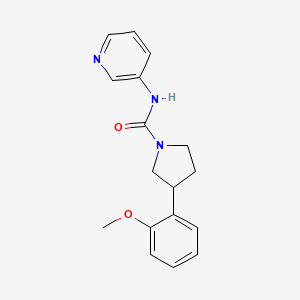
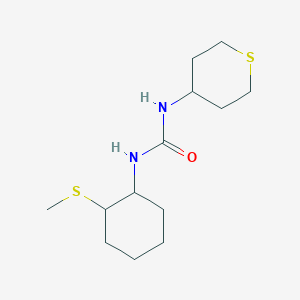
![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
